molecular formula C17H13N3OS B11019120 (2E)-2,3-diphenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide

(2E)-2,3-diphenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide

Cat. No.: B11019120
M. Wt: 307.4 g/mol
InChI Key: SLDXOTVJQIKMCA-RVDMUPIBSA-N
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Description

(E)-2,3-DIPHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-DIPHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE typically involves the reaction of 2,3-diphenylpropenoic acid with 1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the amide bond. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-2,3-DIPHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-DIPHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2,3-DIPHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as carbonic anhydrase and cyclooxygenase.

    Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Known for its antimicrobial activity.

    1,3,4-Thiadiazole-2-thiol: Exhibits antifungal properties.

    5-Phenyl-1,3,4-thiadiazole-2-amine: Studied for its anticancer potential.

Uniqueness

(E)-2,3-DIPHENYL-N-(1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE stands out due to its unique structural features, which contribute to its diverse biological activities. The presence of both the diphenyl and thiadiazole moieties enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

(E)-2,3-diphenyl-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C17H13N3OS/c21-16(19-17-20-18-12-22-17)15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-12H,(H,19,20,21)/b15-11+

InChI Key

SLDXOTVJQIKMCA-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=NN=CS3

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=NN=CS3

Origin of Product

United States

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